![molecular formula C19H14FN3S B3400238 4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-38-5](/img/structure/B3400238.png)
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine
Overview
Description
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Mechanism of Action
- DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase 1) is an essential enzyme in the biosynthesis of mycobacterial cell wall components. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-ribose, a crucial step in cell wall assembly .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities.
Uniqueness
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is unique due to the presence of the 3-fluorobenzylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and other fields.
Biological Activity
Overview
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical biological pathways.
The primary mechanism of action for this compound involves its interaction with DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase 1), an essential enzyme for the biosynthesis of mycobacterial cell wall components. This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-ribose, a crucial step in cell wall assembly, making it a significant target for antimicrobial drug development.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of this compound, particularly its inhibitory effects on various enzymes. For instance, the compound has been evaluated for its ability to inhibit tyrosinase activity, which is vital in melanin production. In a comparative study, derivatives of similar structures demonstrated varying degrees of inhibition against Agaricus bisporus tyrosinase (AbTYR), with some showing competitive inhibition at low micromolar concentrations .
Table 1: Inhibition Potency of Related Compounds
Compound Name | IC50 (μM) | Type of Inhibition |
---|---|---|
This compound | TBD | TBD |
4‐(4‐fluorobenzyl)piperazin‐1‐ylmethanone | 0.18 | Competitive |
Kojic Acid | 17.76 | Reference |
Structure-Activity Relationship (SAR)
The presence of the 3-fluorobenzylthio group is critical for the compound's biological activity. This structural feature enhances the compound's chemical reactivity and may facilitate stronger binding interactions with target enzymes compared to other derivatives lacking this functional group. The unique arrangement allows for specific interactions that can modulate enzyme activity effectively.
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrazole derivatives that share a similar core structure but differ in substituent groups. These comparisons reveal that variations in the substituent's electronic and steric properties significantly influence the compound's biological efficacy.
Table 2: Comparison with Similar Pyrazole Derivatives
Compound Name | Core Structure Type | Notable Activity |
---|---|---|
Pyrazolo[3,4-b]pyridine derivatives | Pyrazole | Antimicrobial |
Pyrrolopyrazine derivatives | Pyrazine | Anticancer |
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVOGFLFBQSMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.